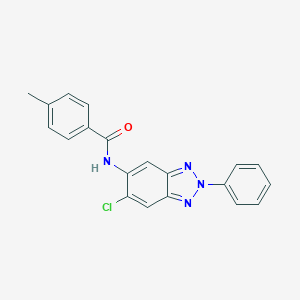![molecular formula C17H11ClIN3O2S B251607 5-(4-chlorophenyl)-N-[(5-iodopyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251607.png)
5-(4-chlorophenyl)-N-[(5-iodopyridin-2-yl)carbamothioyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-N-[(5-iodopyridin-2-yl)carbamothioyl]furan-2-carboxamide, commonly known as CPIC, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry.
Mecanismo De Acción
The mechanism of action of CPIC is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. CPIC has also been found to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
CPIC has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, reduce inflammation, and protect neurons from oxidative stress. Furthermore, CPIC has been found to have low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPIC in lab experiments is its high purity and high yield, which allows for accurate and reproducible results. Furthermore, CPIC has low toxicity and high bioavailability, making it a safe and effective compound to work with. However, one of the limitations of CPIC is its limited solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research and development of CPIC. One potential direction is to further investigate its anticancer properties and its potential use as a chemotherapeutic agent. Another potential direction is to investigate its anti-inflammatory properties and its potential use as an anti-inflammatory agent. Furthermore, CPIC could be studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research could be conducted to optimize the synthesis method of CPIC to improve its yield and purity.
Métodos De Síntesis
CPIC can be synthesized using a simple and efficient method that involves the reaction of 5-iodo-2-pyridinecarboxylic acid with 4-chlorophenyl isothiocyanate in the presence of a base such as N,N-diisopropylethylamine. The resulting intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide to obtain CPIC. This synthesis method has been optimized to yield high purity and high yield of CPIC.
Aplicaciones Científicas De Investigación
CPIC has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. CPIC has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. Furthermore, CPIC has been studied for its potential use as a neuroprotective agent, as it has been found to protect neurons from oxidative stress and reduce neuroinflammation.
Propiedades
Fórmula molecular |
C17H11ClIN3O2S |
|---|---|
Peso molecular |
483.7 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-N-[(5-iodopyridin-2-yl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H11ClIN3O2S/c18-11-3-1-10(2-4-11)13-6-7-14(24-13)16(23)22-17(25)21-15-8-5-12(19)9-20-15/h1-9H,(H2,20,21,22,23,25) |
Clave InChI |
LQWSYHNUXSNISO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC(=S)NC3=NC=C(C=C3)I)Cl |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC(=S)NC3=NC=C(C=C3)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide](/img/structure/B251526.png)
![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B251528.png)
![2-chloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B251530.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251533.png)





![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251544.png)
![N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251545.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B251547.png)
![4-ethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B251548.png)
![3,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B251549.png)